Nihydrazone
Description
Historical Trajectories of Nitrofuran Derivatives in Chemical Research
The exploration of nitrofuran derivatives in chemical research began in the mid-20th century, marking a significant era in the development of synthetic antimicrobial agents. The foundational discovery can be traced back to the 1940s, a period of intense investigation into novel therapeutic compounds. The nitrofuran class of synthetic molecules was introduced in the 1940s and 1950s. frontiersin.org The use of these chemicals as pharmacological agents commenced with the 1944 report on the effectiveness of nitrofurazone (B1679002) as a topical antibacterial drug.
Initial research demonstrated that the 5-nitro-2-furanyl group was a key pharmacophore, conferring broad-spectrum antibacterial properties. frontiersin.org This led to the synthesis and investigation of several thousand 5-nitrofuran derivatives and their analogs. Early research focused on their efficacy against a range of bacterial and protozoan infections. In the 1950s, research in the People's Republic of China led to the development of three antimonial compounds for schistosomiasis, and soon after, nitrofuran derivatives like furapromidum were investigated for the same purpose.
The development of nitrofurantoin (B1679001) in 1953 was a significant milestone, providing a treatment for urinary tract infections that remains in use today. mdpi.commdpi.com Throughout the 1960s, research continued to expand, with compounds like furazolidone (B1674277) being used for bacterial diarrhea. frontiersin.org However, the emergence of newer classes of antibiotics and concerns over toxicity led to a decline in the widespread use and research of some nitrofurans in the latter half of the 20th century. Despite this, the enduring efficacy of certain nitrofurans and the growing challenge of antibiotic resistance have sparked a renewed interest in this "old" drug class in the 21st century. frontiersin.orgplos.org
The Position of Nihydrazone within the Nitrofuran Class: A Research Perspective
This compound, chemically known as acetic acid [(5-nitro-2-furanyl)methylene]hydrazide, holds a specific position within the historical and research landscape of the nitrofuran class. plos.org It was among the early wave of nitrofuran derivatives to be synthesized and investigated for its biological activity. The preparation of this compound was first reported in a 1947 patent by Stillman and Scott, assigned to Eaton Laboratories, the same institution that pioneered nitrofurantoin. plos.org
From a research perspective, this compound was primarily investigated for its anticoccidial and antibacterial properties, particularly in veterinary applications. researchgate.netresearchgate.net Studies from the 1960s extensively documented its efficacy against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry. researchgate.netresearchgate.net Research demonstrated that this compound's mode of action against Eimeria tenella was principally directed at the second generation schizonts and merozoites. This targeted action helped in reducing the pathological effects of the parasite in chickens.
This compound's development and research trajectory are characteristic of many early nitrofurans, which found a niche in animal health. While it may not have achieved the same level of prominence in human medicine as nitrofurantoin, its study contributed to the broader understanding of the structure-activity relationships within the nitrofuran class. Research on compounds like this compound helped to establish the essentiality of the 5-nitro group for the biological activity of these derivatives.
Contemporary Academic Research Landscape Surrounding this compound
In recent years, the academic research landscape has seen a broad revival of interest in nitrofuran derivatives, driven largely by the global crisis of antimicrobial resistance. frontiersin.orgplos.org However, contemporary research focusing specifically on this compound is limited. Most of the primary research on this compound dates back to the mid-20th century, when its anticoccidial and antibacterial activities were first being characterized. researchgate.netresearchgate.net
The current academic focus has shifted towards several key areas within the broader nitrofuran class. One prominent trend is the search for novel nitrofuran analogs with enhanced potency and a broader spectrum of activity against multidrug-resistant pathogens. plos.org Researchers are also delving deeper into the mechanisms of action and resistance to nitrofurans. For instance, recent studies have identified new nitroreductase enzymes in bacteria that are responsible for activating these prodrugs. frontiersin.org
Furthermore, there is ongoing research into developing new analytical methods for the detection of nitrofuran residues, including those of this compound, in food products of animal origin. researchgate.net This is largely driven by regulatory concerns regarding the potential toxicity of these compounds. While direct, contemporary research on synthesizing new this compound derivatives or exploring novel therapeutic applications for it is not prominent in recent literature, the foundational knowledge from historical studies on this compound continues to inform the broader, ongoing research into the nitrofuran class as a whole. The enduring interest in nitrofurans suggests that older compounds within the class, including this compound, may be revisited in the search for new therapeutic leads or as scaffolds for the development of next-generation antimicrobial agents. plos.org
Interactive Data Tables
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇N₃O₄ |
| Molecular Weight | 197.15 g/mol |
| CAS Number | 67-28-7 |
| Melting Point | 230-235 °C (decomposes) |
| Water Solubility | 1:20,000 |
| Appearance | Yellow crystals |
| IUPAC Name | N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-5(11)9-8-4-6-2-3-7(14-6)10(12)13/h2-4H,1H3,(H,9,11)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFHHZJOAUZSJU-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046398 | |
| Record name | Nihydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67-28-7 | |
| Record name | Nihydrazone [INN] | |
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| Record name | Nihydrazone | |
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| Record name | Nihydrazone | |
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| Record name | Nihydrazone | |
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| Record name | NIHYDRAZONE | |
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Chemical Synthesis and Advanced Structural Derivatization of Nihydrazone
Methodological Approaches for the Synthesis of Nihydrazone
The primary and most direct method for synthesizing this compound involves the condensation reaction between 5-nitro-2-furaldehyde (B57684) and acethydrazide (B32501). This reaction is a classic example of hydrazone formation, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond of the hydrazone.
The reaction can be summarized as follows:
5-Nitro-2-furaldehyde + Acethydrazide → this compound + H₂O
This synthesis is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the this compound product, often a solid, can be purified by recrystallization to achieve high purity.
Design and Synthesis of Novel this compound Analogues and Derivatives
The design and synthesis of novel analogues and derivatives of this compound are driven by the desire to explore structure-activity relationships (SAR). By systematically altering the chemical structure of this compound, researchers can investigate how these changes affect its chemical and physical properties.
The general structure of hydrazones (R₁R₂C=NNHR₃) offers multiple points for modification. For this compound, these modifications can be targeted at the furan (B31954) ring, the nitro group, or the acetylhydrazide moiety. The synthesis of these new derivatives often follows the fundamental condensation reaction, utilizing modified aldehydes or hydrazides as starting materials. For instance, substituting the acetyl group in acethydrazide with different acyl or aryl groups can lead to a diverse library of this compound analogues.
Research into other hydrazone derivatives has shown that the introduction of different substituents can significantly influence their properties. For example, the incorporation of various functional groups on the phenyl ring of benzalhydrazones has been shown to modulate their biological activities. mdpi.com Similarly, novel N-acylhydrazone derivatives have been designed and synthesized to act as inhibitors for specific biological targets. researchgate.net These principles can be applied to the design of novel this compound analogues with potentially enhanced or new characteristics.
Strategic Modifications of the Furan and Hydrazone Moieties for Research Purposes
Strategic modifications of the furan and hydrazone moieties of this compound are key to probing its chemical properties and for the development of new compounds for research.
Substitution on the Furan Ring: Introducing other substituents on the furan ring can alter its reactivity and interaction with other molecules. Studies on other furan-containing compounds have demonstrated that such modifications can lead to significant changes in their biological and chemical profiles. plos.org
Replacement of the Nitro Group: The nitro group is a strong electron-withdrawing group and plays a crucial role in the properties of nitrofurans. Replacing it with other electron-withdrawing or electron-donating groups would create analogues with different electronic and redox properties, which is a common strategy in medicinal chemistry to optimize compounds.
Ring Alteration: While more synthetically challenging, replacing the furan ring with other heterocyclic systems (e.g., thiophene (B33073), pyrrole) would generate structurally distinct analogues, allowing for a broader exploration of the chemical space.
Hydrazone Moiety Modifications: The hydrazone linkage is a versatile functional group that can be readily modified.
N-Acyl Group Variation: As mentioned, altering the acyl group of the hydrazide is a straightforward approach. A variety of aliphatic and aromatic acyl hydrazides can be used in the condensation reaction with 5-nitro-2-furaldehyde to produce a range of analogues.
Substitution on the Hydrazone Nitrogen: The nitrogen atoms of the hydrazone moiety can also be subjects of modification. For instance, methylation or arylation of the amide nitrogen could influence the compound's conformation and hydrogen-bonding capabilities.
Formation of Metal Complexes: The hydrazone moiety can act as a ligand to form coordination complexes with various metal ions. researchgate.net The synthesis of such complexes introduces new structural and electronic features, which is an active area of research for developing catalysts and new materials. researchgate.net
The following table provides a conceptual overview of potential modifications and the expected impact on research:
| Modification Target | Specific Modification | Research Purpose |
| Furan Moiety | Substitution of the nitro group | Investigate the role of the nitro group in the compound's properties. |
| Introduction of other substituents | Explore structure-activity relationships. | |
| Replacement of the furan ring | Create structurally diverse analogues. | |
| Hydrazone Moiety | Variation of the N-acyl group | Generate a library of analogues with different lipophilicity and steric properties. |
| Alkylation of the amide nitrogen | Study the effect of hydrogen bond donation on molecular interactions. | |
| Formation of metal complexes | Explore new catalytic or material applications. |
Analytical Chemistry in Synthetic Route Validation
The validation of the synthetic route to this compound and its derivatives relies on a suite of analytical techniques to confirm the structure and purity of the synthesized compounds. These methods are essential for ensuring the identity and quality of the final product.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. nih.gov The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the connectivity of atoms. The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. nih.gov The molecular ion peak confirms the successful synthesis of the target compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the nitro group (NO₂), carbonyl group (C=O), and the C=N bond of the hydrazone would be expected in the IR spectrum of this compound.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized this compound. researchgate.netdiva-portal.org A validated HPLC method can separate the final product from any unreacted starting materials, byproducts, or impurities. The retention time and peak area are used to identify and quantify the compound.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of the synthesis reaction and to get a preliminary assessment of the purity of the product.
The following tables summarize key analytical data for this compound:
NMR Spectral Data for this compound (Note: Specific solvent and instrument frequency can influence exact chemical shifts)
| Nucleus | Observed Chemical Shift (ppm) Range (Conceptual) | Assignment |
| ¹H | 7.0 - 8.0 | Aromatic/Furan protons |
| 8.0 - 8.5 | Azomethine proton (-CH=N-) | |
| 2.0 - 2.5 | Acetyl protons (-CH₃) | |
| 11.0 - 12.0 | Amide proton (-NH-) | |
| ¹³C | ~170 | Carbonyl carbon (C=O) |
| 140 - 155 | Furan and azomethine carbons | |
| ~20 | Acetyl methyl carbon |
Mass Spectrometry Data for this compound nih.gov
| Parameter | Value |
| Molecular Formula | C₇H₇N₃O₄ |
| Molecular Weight | 197.15 g/mol |
| m/z of Molecular Ion [M]⁺ | 197 |
| Major Fragment Ion (m/z) | 155 |
The validation of the synthetic route according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) would involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness of the analytical methods used. nih.govnih.gov
Elucidation of Molecular and Cellular Mechanisms of Action of Nihydrazone
Investigations into Nucleic Acid Interaction and Synthesis Inhibition
The activity of nitrofuran compounds is frequently linked to their ability to damage microbial DNA. wikipedia.orgwikipedia.org This damage is a consequence of the formation of reactive intermediates following the reduction of the nitro group. drugbank.com These reactive species can interact with and cause lesions in DNA, leading to the inhibition of DNA and RNA synthesis. nih.govnih.govnih.govyoutube.com This disruption of nucleic acid function is a critical component of their antimicrobial effect.
While the general principle of DNA damage is established for nitrofurans, specific studies detailing the direct binding of nihydrazone to nucleic acids or quantifying its inhibitory effect on DNA and RNA polymerases are not extensively documented in publicly available research. However, studies on other hydrazone derivatives have shown that they can bind to DNA, often through groove binding or intercalation, which supports the potential for similar interactions with this compound. nih.govnih.goveuropeanreview.orgillinois.edu The structural characteristics of these compounds, particularly the presence of electron-withdrawing groups, have been shown to favor DNA binding. nih.gov
Table 1: General Effects of Nitrofurans on Nucleic Acids
| Mechanism | Description | Key Consequences |
| DNA Damage | Formation of reactive metabolites that cause lesions and strand breaks in DNA. wikipedia.orgwikipedia.org | Inhibition of DNA replication and transcription. |
| Synthesis Inhibition | Interference with the enzymatic processes of DNA and RNA synthesis. nih.govnih.gov | Cessation of protein production and cell proliferation. |
Characterization of this compound as a Bioactivated Radical Inducer
A central feature of the mechanism of action for nitrofurans is their role as bioactivated radical inducers. nih.gov The process begins with the enzymatic reduction of the 5-nitro group on the furan (B31954) ring, a reaction catalyzed by nitroreductases present in susceptible microorganisms. researchgate.netdntb.gov.uanih.gov This reduction is a critical activation step, converting the relatively inert parent compound into highly reactive and cytotoxic species.
The one-electron reduction of the nitro group generates a nitro anion radical. epa.gov In aerobic conditions, this radical can transfer an electron to molecular oxygen, creating a superoxide (B77818) radical and regenerating the parent nitrofuran. This process, known as futile cycling, leads to the accumulation of reactive oxygen species (ROS), which can cause widespread cellular damage to proteins, lipids, and nucleic acids. epa.govlibretexts.orgleah4sci.com Under anaerobic conditions, further reduction of the nitro anion radical can lead to the formation of other reactive intermediates, such as nitroso and hydroxylamino derivatives, which are also capable of damaging cellular macromolecules. nih.gov
While this compound is classified as a nitrofuran and is expected to undergo this bioactivation process, specific studies detailing the precise radical species generated from this compound and their rates of formation are limited.
Table 2: Bioactivation and Radical Induction by Nitrofurans
| Step | Description | Key Molecules Involved |
| Enzymatic Reduction | The 5-nitro group is reduced by bacterial or protozoal nitroreductases. researchgate.netnih.gov | Nitroreductases, NAD(P)H |
| Radical Formation | A nitro anion radical is formed. epa.gov | Nitro anion radical |
| ROS Generation (Aerobic) | The radical transfers an electron to O2, creating superoxide. epa.gov | Superoxide (O2•−), Hydrogen Peroxide (H2O2) |
| Reactive Intermediate Formation (Anaerobic) | Further reduction leads to other damaging species. nih.gov | Nitroso and hydroxylamino derivatives |
Enzymatic Targets and Metabolic Pathway Modulation by this compound
The reactive intermediates generated from the bioactivation of nitrofurans are known to inhibit a variety of microbial enzymes. nih.govresearchgate.netnumberanalytics.com This broad-spectrum enzymatic inhibition disrupts essential metabolic pathways within the target organism. Enzymes involved in carbohydrate metabolism, such as those in the citric acid cycle, and those crucial for energy production are particularly susceptible. nih.govnih.gov For instance, nitrofurantoin (B1679001) has been shown to inhibit enzymes like pyruvate (B1213749) dehydrogenase, citrate (B86180) synthetase, and malate (B86768) dehydrogenase. nih.gov
Comparative Mechanistic Studies with Cognate Nitrofuran Compounds
Comparative studies with other nitrofuran compounds, such as nitrofurazone (B1679002) and furazolidone (B1674277), provide valuable insights into the probable mechanisms of this compound. gao.govwikipedia.orgnih.gov Research has shown that resistance to nitrofurazone in E. coli is also associated with resistance to this compound, suggesting a shared mechanism of action and resistance, likely involving nitroreductase activity. researchgate.net
While all nitrofurans share the core mechanism of reductive activation, subtle differences in their chemical structures can influence their biological activity, spectrum, and potency. For example, the side chain attached to the furan ring can affect the compound's solubility, cell permeability, and interaction with nitroreductases. Studies comparing the efficacy of this compound and nitrofurazone as coccidiostats have been conducted, though detailed mechanistic comparisons at the molecular level are not extensively reported. nih.gov Similarly, comparisons with nitrofurantoin, another widely used nitrofuran, highlight a common mode of action involving the inhibition of multiple enzymatic systems and DNA damage. wikipedia.orgdrugbank.comnih.govfrontiersin.org
Table 3: Comparison of General Mechanisms of Common Nitrofurans
| Compound | Primary Reported Mechanisms | Notes |
| This compound | Assumed to be similar to other nitrofurans: reductive activation, DNA damage, enzyme inhibition. researchgate.net | Less specific mechanistic data available. |
| Nitrofurazone | Inhibition of DNA synthesis, inhibition of enzymes in glycolysis. nih.govnih.gov | Known to be activated by nitroreductases. gao.gov |
| Furazolidone | Binds to bacterial DNA, monoamine oxidase inhibitor. wikipedia.orgdrugbank.com | Used for bacterial and protozoal infections. |
| Nitrofurantoin | Damages bacterial DNA, inhibits citric acid cycle and synthesis of DNA, RNA, and protein. wikipedia.orgdrugbank.com | Rapidly activated by bacterial nitroreductases. |
Theoretical Frameworks for Predicting Biological Activity Based on Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.comsemanticscholar.orgschrodinger.com For nitrofuran derivatives, QSAR studies have been employed to identify the key molecular descriptors that influence their antimicrobial potency. nih.gov
Preclinical Efficacy Studies of Nihydrazone in Controlled Biological Models
Research on Antiprotozoal Efficacy in In Vitro and In Vivo Systems
Investigations into the antiprotozoal capabilities of nihydrazone have demonstrated its activity against several protozoan parasites responsible for diseases in both humans and animals.
This compound has been identified as an active agent against the protozoan parasite Giardia lamblia, a common cause of diarrheal disease worldwide. asm.org In a high-throughput screening of thousands of pharmacologically active small molecules and approved drugs, this compound was among a group of nitrofurans that showed anti-Giardia activity. asm.org Further literature confirms that this compound possesses antiprotozoal effects specifically against Giardia lamblia. semanticscholar.org
Table 1: Summary of this compound Activity Against Giardia lamblia
| Study Type | Finding | Reference |
|---|---|---|
| High-Throughput Compound Screen | Identified as one of several nitrofurans exhibiting anti-Giardia activity. | asm.org |
| Pharmacological Review | Classified as having antiprotozoal activity against Giardia lamblia. | semanticscholar.org |
Extensive research has been conducted on the anticoccidial properties of this compound, particularly in avian models infected with various Eimeria species, the causative agents of coccidiosis in poultry. Initial screenings of nitrofuran compounds identified this compound as a highly promising agent against Eimeria tenella. researchgate.net Subsequent investigations confirmed its efficacy against other pathogenic species, including Eimeria necatrix and Eimeria acervulina, leading to its evaluation as a potential feed additive for the prevention of coccidiosis in chickens. researchgate.net
Studies in controlled experimental settings demonstrated that this compound provided significant protection against mortality and morbidity associated with induced coccidial infections. researchgate.net
Table 2: Efficacy of this compound in Experimental Eimeria Infections in Chickens
| Eimeria Species | Experimental Observation | Reference |
|---|---|---|
| E. tenella | Emerged as a highly promising compound during routine screening. Showed high anticoccidial activity. | researchgate.net |
| E. necatrix | Demonstrated anticoccidial activity in controlled battery investigations. | researchgate.net |
| E. acervulina | Exhibited prophylactic activity against infection in experimental studies. | researchgate.net |
This compound is recognized for its activity against protozoa of the Trichomonas genus. semanticscholar.org As a member of the nitrofuran class of compounds, it shares this characteristic with other derivatives like nifuratel, which has a known therapeutic effect on Trichomonas. semanticscholar.org While detailed preclinical data from specific experimental models on this compound's efficacy against Trichomonas are not extensively detailed in the provided search results, its classification as an antiprotozoal with anti-trichomonal effects is established. semanticscholar.org
Studies on Anticoccidial Activity Against Eimeria Species in Avian Models
Research on Antibacterial Efficacy Across Diverse Bacterial Genera
In addition to its antiprotozoal properties, this compound has been shown to possess antibacterial activity. semanticscholar.org This dual efficacy is a known characteristic of some nitrofuran compounds. semanticscholar.org
This compound is considered to have broad-spectrum antibacterial activity, a common trait for nitrofuran compounds which are active against both Gram-positive and Gram-negative bacteria. wikipedia.orgrexresearch.com This class of antibiotics acts on a wide range of disease-causing bacteria. wikipedia.org Gram-positive bacteria are characterized by a cell wall structure that stains blue with a Gram stain, while Gram-negative bacteria stain red due to a different cell wall composition. msdmanuals.commsdmanuals.com The broad-spectrum nature of nitrofurans includes activity against genera such as Salmonella. rexresearch.com While hydrazone derivatives have shown excellent in vitro activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), specific data for this compound against Escherichia and Klebsiella were not detailed in the provided results. nih.gov
The efficacy of this compound has been specifically evaluated against Salmonella infections in animal models. A study investigated the use of this compound to combat infections caused by Salmonella typhimurium and Salmonella gallinarum in turkeys. tandfonline.comresearchgate.net S. gallinarum is the causative agent of fowl typhoid, a significant disease in the poultry industry. ajol.info These studies in avian models are crucial for determining the protective effects of antibacterial agents against specific pathogens in a host. nih.govnih.gov The research demonstrated that this compound was effective in controlling these Salmonella infections in an experimental setting. tandfonline.comresearchgate.net
Table 3: Efficacy of this compound Against Salmonella in Avian Models
| Pathogen | Animal Model | Finding | Reference |
|---|---|---|---|
| Salmonella typhimurium | Turkeys | Demonstrated efficacy against infection in an experimental setting. | tandfonline.comresearchgate.net |
| Salmonella gallinarum | Turkeys | Demonstrated efficacy against infection in an experimental setting. | tandfonline.comresearchgate.net |
Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Escherichia, Salmonella, Klebsiella)
Research on Antifungal Efficacy in Mycosis Models
The evaluation of a compound's effectiveness against fungal infections in a preclinical setting involves the use of mycosis models. These models aim to simulate a clinical infection in a controlled environment to study the compound's therapeutic effects.
Candida albicans is a common opportunistic fungal pathogen and a primary target for new antifungal agents. nih.gov Research has shown that certain hydrazine-based compounds can significantly reduce the viability of C. albicans, including strains resistant to existing drugs like fluconazole (B54011) and caspofungin. nih.govnih.gov Studies on these related compounds have demonstrated a rapid, fungicidal effect. nih.gov Furthermore, some hydrazine (B178648) derivatives have been effective in reducing the formation of biofilms, which are communities of microbial cells that are notoriously resistant to antimicrobial agents. nih.govnih.gov For instance, one study highlighted a hydrazine compound that led to a 60% reduction in biofilm formation by C. albicans. nih.gov While these findings on related hydrazine compounds are promising, specific studies detailing the activity of this compound against C. albicans are not readily found in the reviewed literature.
Methodologies for Quantitative Efficacy Assessment in Preclinical Research
Quantitative assessment is crucial for determining the efficacy of a potential new drug. This involves developing and utilizing assays and models that provide measurable data on the compound's activity.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds. bmglabtech.com This process utilizes automation and miniaturized assays to identify "hits" or "leads"—compounds that show the desired biological activity. bmglabtech.comevotec.com
A common method for assessing the viability of microbial cells, such as fungi, is the measurement of ATP content using bioluminescence. researchgate.net In this type of assay, a decrease in ATP levels corresponds to a decrease in viable cells, thus indicating the antifungal activity of the tested compound. researchgate.net These assays are robust, can be adapted to a high-throughput format (e.g., 1,536-well plates), and are suitable for screening large compound libraries. researchgate.net The development of such an assay for this compound would involve optimizing parameters like cell density and compound concentration to ensure reliable and reproducible results. researchgate.net
The table below illustrates a hypothetical data set from a high-throughput screening assay for a generic antifungal compound, demonstrating how efficacy is quantified.
| Compound Concentration (µM) | ATP Measurement (Relative Luminescence Units) | Fungal Viability (%) |
| 0 (Control) | 100,000 | 100 |
| 1 | 85,000 | 85 |
| 5 | 50,000 | 50 |
| 10 | 20,000 | 20 |
| 25 | 5,000 | 5 |
| 50 | 1,000 | 1 |
This table is a representative example and does not reflect actual data for this compound.
Preclinical animal models are essential for evaluating the in vivo efficacy of a drug candidate before it can proceed to human clinical trials. e-century.us These models help to bridge the gap between in vitro studies and clinical applications. e-century.us The selection of an appropriate animal model is critical and depends on factors such as physiological similarities to humans and the nature of the disease being studied. nih.gov
For assessing antifungal efficacy, murine (mouse) models of systemic candidiasis are commonly used. frontiersin.org In such a model, animals are infected with a pathogen like C. albicans, and the efficacy of the test compound (e.g., this compound) is evaluated by measuring outcomes such as the reduction in fungal burden in target organs (e.g., kidneys and spleen) and increased survival rates of the treated animals compared to a control group. frontiersin.org
The design of these studies must be rigorous, with adequate controls to minimize experimental variables. upenn.edu For example, a study might include a group of animals that receives the drug vehicle without the active compound to serve as a negative control.
The following table provides a hypothetical example of results from a preclinical animal model for a generic antifungal agent.
| Treatment Group | Fungal Burden in Kidneys (CFU/gram) | Survival Rate (%) |
| Vehicle Control | 5,000,000 | 0 |
| Compound X (Low Dose) | 1,000,000 | 40 |
| Compound X (High Dose) | 100,000 | 80 |
| Fluconazole (Standard of Care) | 150,000 | 75 |
This table is a representative example and does not reflect actual data for this compound.
In one study involving a Caenorhabditis elegans infection model with C. albicans, treatment with hydrazine-based compounds significantly reduced the mortality of the nematodes, demonstrating the in vivo protective effect of these compounds. nih.govnih.gov While this provides a proof of concept for related compounds, specific preclinical animal model data for this compound's antifungal efficacy is not available in the reviewed scientific literature.
Structure Activity Relationship Sar Analysis of Nihydrazone and Its Derivatives
Correlating Structural Elements of the Furan (B31954) Ring with Biological Activity
The furan ring is a cornerstone of nihydrazone's chemical architecture, and its structural integrity is vital for biological activity. Research into the modification of this heterocyclic system has demonstrated its profound influence on the pharmacological profile of the resulting derivatives.
Studies involving the bioisosteric replacement of the furan ring have provided clear evidence of its importance. For instance, the substitution of the 5-nitrofuran moiety with a thiophene (B33073) ring in a series of hydrazones led to a marked decrease in antibacterial activity. jst.go.jp This suggests that the specific electronic and conformational properties of the furan ring are critical for the compound's interaction with its biological targets.
Furthermore, the nature of the substituents on the furan ring, apart from the essential nitro group, can also modulate activity. In a study on thiazole (B1198619) Schiff base derivatives, compounds containing a furan ring displayed more notable antibacterial potency compared to their phenyl ring-containing counterparts. plos.org This highlights the favorable contribution of the furan scaffold to the antibacterial profile.
The enhancement of biological activity by the furan ring is not limited to antibacterial effects. In the realm of anticancer research, the attachment of a furan moiety to the A-ring of chalcones, in comparison with a dihydroxychalcone, resulted in a more than twofold increase in antiproliferative activity against HL60 promyelocytic leukemia cells. nih.gov
Table 1: Impact of Furan Ring Modifications on Biological Activity
| Parent Compound/Scaffold | Modification | Resulting Biological Activity | Reference |
|---|---|---|---|
| 5-Nitrofuran hydrazone | Bioisosteric replacement of 5-nitrofuran with thiophene | Diminished antibacterial activity | jst.go.jp |
| Thiazole Schiff base | Furan ring vs. Phenyl ring | Furan-containing derivatives showed more notable antibacterial potency | plos.org |
| 2',4'-Dihydroxychalcone | Attachment of a furan moiety to the A-ring | More than twofold enhancement in antiproliferative activity | nih.gov |
| Benzene ring B in chalcones | Substitution with nitrofuran | Increased antitubercular activity | nih.gov |
The Role of the Nitro Group in Modulating this compound's Pharmacological Profile
The nitro group at the 5-position of the furan ring is a critical pharmacophore for the biological activity of this compound and other nitrofurans. Its presence is considered essential for their antibacterial effects. jst.go.jp The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule. jst.go.jp
The mechanism of action of nitrofurans is believed to involve the enzymatic reduction of the nitro group within the target microbial cells. plos.org This reduction is catalyzed by nitroreductase enzymes present in susceptible bacteria, leading to the formation of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, as well as radical species. plos.org These reactive species can then damage cellular macromolecules, including DNA, leading to inhibition of cellular processes and eventual cell death.
The indispensable role of the nitro group is further underscored by the observation that its removal or replacement often leads to a significant loss of biological activity. This highlights that the nitro group is not merely a substituent but an active participant in the compound's mechanism of action.
Influence of the Hydrazide-Hydrazone Moiety on Compound Efficacy
The hydrazide-hydrazone moiety (-CO-NH-N=CH-) in this compound serves as a versatile linker and plays a significant role in the compound's efficacy. This functional group contributes to the molecule's ability to interact with biological targets through various non-covalent interactions.
The hydrazone group is known to be capable of forming hydrogen bonds, which can be crucial for the binding of the molecule to its target protein. jrespharm.com The presence of both a hydrogen bond donor (NH) and a hydrogen bond acceptor (C=O) within the hydrazide part, along with the imine nitrogen of the hydrazone, allows for multiple points of interaction.
Furthermore, the hydrazide-hydrazone moiety can act as a chelating agent, forming coordination complexes with metal ions. This property can be relevant to the biological activity, as metal ions are often present in the active sites of enzymes.
Modifications to the hydrazide-hydrazone moiety can influence the pharmacological profile of the derivatives. For example, the introduction of different substituents on the azomethine carbon can alter the steric and electronic properties of the molecule, leading to changes in biological activity. Studies on various hydrazone derivatives have shown that the nature of these substituents can be optimized to enhance anti-inflammatory or antimicrobial potency.
Computational and In Silico Approaches to SAR Prediction and Optimization
In modern drug discovery, computational and in silico methods are invaluable tools for understanding SAR, predicting the activity of new compounds, and optimizing lead structures. These approaches have been applied to nitrofuran derivatives to elucidate the structural features that govern their biological activity.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. researchgate.net For nitrofuran derivatives, docking studies have been employed to model their interactions with the active sites of bacterial enzymes, such as nitroreductases. researchgate.net These studies can help to explain the observed biological activities and guide the design of new analogs with improved binding affinity.
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction studies are also utilized to assess the drug-like properties of newly designed compounds at an early stage of development, helping to prioritize candidates for synthesis and further testing. plos.org
Analytical Methodologies for Research and Characterization of Nihydrazone
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the molecular structure of nihydrazone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are utilized for the structural elucidation of hydrazone compounds. researchgate.netnih.gov While specific NMR data for this compound is not extensively detailed in the provided results, PubChem lists the availability of ¹³C NMR spectra for the compound, which is essential for determining its carbon framework. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. youtube.com For hydrazone derivatives, IR spectra can confirm the presence of key structural features. researchgate.net The technique works by measuring the absorption of infrared radiation by the sample, which causes vibrations in the chemical bonds. youtube.com These vibrations appear as signals in an IR spectrum, and the position of these signals (wavenumber) corresponds to specific functional groups. youtube.com
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is employed in the quantitative analysis of this compound, often in conjunction with other methods. For instance, a colorimetric method for determining this compound in feeds uses a spectrophotometer to measure the absorbance of a colored derivative at a specific wavelength. oup.com
Chromatographic Separation and Quantification Methods for Research Samples
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of this compound. scribd.comdss.go.th A reverse-phase (RP) HPLC method has been described for its analysis using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com The Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, is suitable for this separation. sielc.com HPLC methods have been applied to determine this compound in various samples, including animal tissues. scribd.comacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are powerful techniques for the identification and quantification of compounds in complex matrices. perkinelmer.com These methods combine the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. perkinelmer.com For the analysis of related nitrofuran metabolites, LC-MS/MS is a key technique. researchgate.net The process involves separating components with an HPLC system and then using a mass spectrometer to isolate and fragment ions to provide structural information and sensitive quantification. perkinelmer.com The development of LC-MS/MS methods is crucial for detecting and quantifying impurities in pharmaceutical formulations. thermofisher.com When analyzing complex extracts, LC-MS data, including the mass of the molecule and its fragmentation patterns, are used to identify unknown compounds by comparing them to libraries and literature data. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While less commonly cited for this compound specifically, GC-MS is another important chromatographic technique used in analytical chemistry. It is particularly useful for volatile and thermally stable compounds.
Development and Validation of Quantitative Determination Assays
Colorimetric Methods: A well-established colorimetric method exists for the quantitative determination of this compound in feeds. oup.comaoacofficialmethod.orgoup.com This analysis is based on the conversion of this compound to a colored phenylhydrazone derivative. oup.com The reaction for this compound is optimally carried out at a water bath temperature of 40°C, which allows it to be distinguished from other nitrofurans that require a higher temperature (70°C) for color development. oup.com The absorbance of the resulting colored solution is measured at 440 mμ. oup.com The method involves extracting the drug from the feed using 95% dimethylformamide. oup.com This method has been adopted as an official method by the AOAC INTERNATIONAL. gov.ns.caoup.comoup.comoup.com
The development of colorimetric assays often involves the use of reagents like tetrazolium salts, which are reduced by metabolically active cells to produce a colored formazan (B1609692) product that can be quantified. nih.gov
Application of Radiochemical Tracing for Metabolic Studies
Using ¹⁴C-labeled this compound: Radiochemical tracing is a critical tool for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. criver.com The use of ¹⁴C-labeled this compound has been specifically reported in metabolic studies in chicks. acs.orgacs.org These studies provide quantitative data on the metabolic fate of the compound. criver.comnih.gov
Radiolabeled compounds, most commonly with ¹⁴C or ³H, allow researchers to track the molecule and its metabolites throughout a biological system. nih.govprinceton.edu This is essential for understanding how a drug is processed by the body and for identifying potential accumulation in tissues. criver.comwuxiapptec.com The process often involves separating metabolites using HPLC and detecting radioactivity with specialized detectors. criver.compharmaron.com
Standardization and Quality Control in this compound Research Analysis
Standardization and quality control are paramount to ensure the accuracy and reliability of analytical results for this compound.
Reference Standards: The use of a crystalline this compound standard is specified in analytical methods for its quantification. oup.com For instance, a standard solution is prepared by accurately weighing the crystalline standard and dissolving it in dimethylformamide. oup.com
Method Validation and Quality Assurance: Analytical methods undergo validation to ensure they are fit for purpose. This includes assessing parameters such as accuracy, precision, specificity, and linearity. Organizations like AOAC INTERNATIONAL develop and validate official methods of analysis, which serve as benchmarks for laboratories. archive.org Quality assurance programs in laboratories encompass various aspects, including personnel training, equipment management, sample handling, and the use of control charts and proficiency testing to ensure ongoing performance. dss.go.th For chromatographic methods, system suitability tests are performed to ensure the analytical system is operating correctly before analyzing samples. thermofisher.com
Table of Analytical Techniques for this compound
| Technique | Application | Key Parameters/Reagents |
|---|---|---|
| ¹³C NMR Spectroscopy | Structural Elucidation | Provides information on the carbon skeleton. nih.gov |
| IR Spectroscopy | Functional Group Identification | Identifies characteristic bond vibrations. researchgate.net |
| UV-Vis Spectroscopy | Quantification | Measures absorbance at a specific wavelength (e.g., 440 mμ for the colorimetric assay). oup.com |
| HPLC | Separation and Quantification | Reverse-phase column (e.g., Newcrom R1), mobile phase of acetonitrile/water/acid. scribd.comsielc.com |
| LC-MS/MS | Identification and Quantification | Combines liquid chromatography separation with mass spectrometric detection for high sensitivity and specificity. perkinelmer.comresearchgate.net |
| Colorimetric Assay | Quantification in Feeds | Reaction with phenylhydrazine (B124118) hydrochloride at 40°C to form a colored derivative. oup.com |
| Radiochemical Tracing | Metabolic Studies | Use of ¹⁴C-labeled this compound to track its fate in biological systems. acs.orgacs.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Dimethylformamide |
| Formic acid |
| Furazolidone (B1674277) |
| Nitrofurazone (B1679002) |
| Phenylhydrazine hydrochloride |
| Phosphoric acid |
Metabolism and Biotransformation Pathways of Nihydrazone in Biological Systems
Identification and Characterization of Nihydrazone Metabolites
Detailed characterization of this compound metabolites is not extensively documented in publicly available literature. A 1976 memorandum from the U.S. Food and Drug Administration (FDA) noted that the available data on this compound metabolites were "quite sketchy" regarding both the specific metabolites formed and the residues that remain in tissues. gao.gov
However, based on the known metabolism of other nitrofurans like nitrofurazone (B1679002) and furazolidone (B1674277), it is anticipated that the primary metabolites of this compound would result from the reduction of its 5-nitro group. gao.goviarc.fr This process is expected to yield a series of reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, which are then further metabolized to a more stable amine derivative. nih.govnih.gov It is also possible for the furan (B31954) ring to be cleaved during metabolism. tandfonline.com The identification of such metabolites typically requires advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their precise chemical structures. youtube.com
Enzymatic Processes Involved in this compound Biotransformation (e.g., Reductive Metabolism of Nitro Group)
The biotransformation of this compound is primarily driven by enzymatic reduction of the nitro group, a hallmark of nitrofuran metabolism. nih.govresearchgate.net This process is catalyzed by a group of enzymes known as nitroreductases. nih.gov These enzymes are found in both mammalian tissues, particularly the liver, and in gut microbiota. nih.govnih.gov
Nitroreductases are broadly classified into two types:
Type I Nitroreductases: These enzymes are insensitive to oxygen and catalyze the reduction of the nitro group to a hydroxylamine intermediate through a two-electron transfer mechanism. This hydroxylamine can be further reduced to an amine. researchgate.net
Type II Nitroreductases: These enzymes are oxygen-sensitive and reduce the nitro group via a single-electron transfer, forming a nitro anion radical. nih.gov Under aerobic conditions, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates reactive oxygen species (ROS). nih.gov
Other enzyme systems, such as cytochrome P450 oxidoreductase and xanthine (B1682287) oxidase, have also been implicated in the reductive metabolism of nitroaromatic compounds. nih.govepa.gov The initial reduction of the nitro group is a critical activation step that leads to the formation of biologically active and potentially toxic metabolites. researchgate.net
Comparative Metabolic Studies Across Different Preclinical Host Organisms
Comparative metabolic studies are essential for evaluating the safety of veterinary drugs like this compound, especially when they are used in food-producing animals. fda.govfda.gov The goal of these studies is to compare the metabolites found in laboratory animals (used for toxicological testing) with the residues present in the edible tissues of the target food-producing animals. fda.govfda.gov This comparison helps to ensure that the toxicological testing has adequately assessed the safety of all metabolites that humans might be exposed to. fda.gov
Biological Implications of this compound Metabolite Formation
The formation of metabolites from this compound has significant biological implications, largely stemming from the reactive nature of the intermediates produced during the reduction of the nitro group. nih.govnih.gov The hydroxylamine and nitro radical anion intermediates are electrophilic and can covalently bind to cellular macromolecules, including DNA, which is a potential mechanism for carcinogenicity. nih.govresearchgate.net
The generation of reactive oxygen species through the futile cycling of the nitro anion radical can lead to oxidative stress, damaging cellular components and contributing to cytotoxicity. nih.govresearchgate.net Some nitrofuran metabolites themselves have been suspected of being carcinogenic, highlighting the importance of understanding their formation and persistence in tissues. gao.gov The potential for long-term, low-level public exposure to residues of the parent drug and its metabolites from treated animals is a key public health concern. gao.gov
Mechanisms of Resistance and Cross Resistance to Nihydrazone in Microorganisms
Investigation of Bacterial Resistance Mechanisms to Nihydrazone (e.g., in Escherichia coli)
The primary mechanism of action for nitrofurans, including this compound, involves their activation within the bacterial cell. These compounds are prodrugs that must be reduced by bacterial enzymes called nitroreductases to form highly reactive electrophilic intermediates. These intermediates then non-specifically damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death. nih.gov
Bacterial resistance to this compound is primarily achieved by preventing this activation process. In Escherichia coli, the key enzymes responsible for this bioactivation are two oxygen-insensitive nitroreductases, NfsA and NfsB. nih.govresearchgate.net Resistance arises from mutations in the genes that code for these enzymes, nfsA and nfsB. researchgate.net
Research has demonstrated that the acquisition of high-level resistance is a stepwise process:
A first-step mutation typically occurs in the nfsA gene. This results in the loss of the NfsA nitroreductase activity and confers a partial or intermediate level of resistance. nih.govresearchgate.net Strains with this mutation (nfsA⁻ nfsB⁺) retain only about 20-30% of the wild-type's nitroreductase activity. nih.gov
A second mutation in the nfsB gene in these partially resistant strains leads to the loss of the remaining nitroreductase activity. This double-mutant (nfsA⁻ nfsB⁻) exhibits a significantly higher level of resistance, approximately ten times that of the wild-type strain. nih.govresearchgate.net
The sequential inactivation of these two genes, which are located far apart on the E. coli chromosome, underscores the progressive nature of resistance development. nih.gov
**Table 1: Genetic Basis of this compound Resistance in *Escherichia coli***
| Genotype | Associated Nitroreductase Activity | Resulting Resistance Level |
|---|---|---|
nfsA⁺ nfsB⁺ (Wild-Type) |
Full Activity | Susceptible |
nfsA⁻ nfsB⁺ (Single Mutant) |
20-30% of Wild-Type Activity | Intermediate Resistance |
nfsA⁻ nfsB⁻ (Double Mutant) |
No O₂-insensitive Activity | High Resistance |
Molecular Basis of Cross-Resistance Phenotypes with Other Nitrofuran Compounds and Radiomimetic Agents
Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple drugs. wikipedia.orglibretexts.org This is a significant issue for the nitrofuran class of antimicrobials due to their shared mechanism of activation.
The molecular basis for cross-resistance between this compound and other nitrofurans like nitrofurazone (B1679002), furazolidone (B1674277), and nitrofurantoin (B1679001) is the inactivation of the NfsA and NfsB nitroreductases. researchgate.netresearchgate.net Since all these compounds require reduction by these specific enzymes to become active, a mutation that renders NfsA or NfsB non-functional will confer resistance to the entire group of drugs. researchgate.net Therefore, an E. coli strain that has evolved resistance to nitrofurazone through nfsA/nfsB mutations will simultaneously exhibit resistance to this compound without ever having been exposed to it. researchgate.net
Interestingly, studies have also revealed cross-resistance between nitrofurans and radiomimetic agents, which are chemicals that mimic the biological effects of ionizing radiation, such as causing DNA damage. researchgate.net Mutants of E. coli selected for resistance to nitrofurazone were also found to be resistant to the damaging effects of ultraviolet (UV) light. researchgate.net This suggests that the reactive intermediates produced by nitrofuran activation cause a type of cellular damage similar to that caused by radiation, and the resistance mechanisms may involve enhanced DNA repair capabilities or other stress responses that protect against both threats.
Table 2: Cross-Resistance Profile of Nitrofuran Compounds
| Compound | Shared Resistance Mechanism | Resulting Phenotype |
|---|---|---|
| This compound | Inactivation of NfsA/NfsB nitroreductases | Resistance |
| Nitrofurazone | Inactivation of NfsA/NfsB nitroreductases | Resistance |
| Furazolidone | Inactivation of NfsA/NfsB nitroreductases | Resistance |
| Nitrofurantoin | Inactivation of NfsA/NfsB nitroreductases | Resistance |
Genetic and Epigenetic Adaptations Conferring Resistance in Target Pathogens
The primary and most well-documented mechanism for resistance to this compound in target pathogens is genetic adaptation. This involves direct, heritable changes to the pathogen's DNA sequence. As detailed previously, sequential point mutations or deletions in the nfsA and nfsB genes in bacteria like E. coli are the classic examples of such genetic adaptations. nih.govresearchgate.net This process of accumulating successive mutations allows bacteria to evolve from a susceptible state to one of high-level resistance over time. youtube.com
Beyond direct genetic mutations, epigenetic adaptations are increasingly recognized as a factor in the development of antimicrobial resistance. nih.govmdpi.com Epigenetic mechanisms, such as DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence. mdpi.com In the context of this compound resistance, epigenetic modifications could potentially:
Downregulate the expression of the nfsA and nfsB genes, reducing the amount of nitroreductase enzyme produced and thereby conferring a degree of resistance.
Enhance the expression of efflux pumps or stress response systems that could help the cell survive low levels of nitrofuran-induced damage.
Increase the rate of genetic mutation, accelerating the emergence of permanent resistance via mutations in nfsA and nfsB. mdpi.com
While the direct role of epigenetics in this compound resistance is not yet fully elucidated, it represents a plausible pathway for microbial adaptation, allowing for rapid and reversible changes in phenotype that can contribute to survival under antibiotic pressure. mdpi.com
Evolution of Resistance in Protozoal and Fungal Pathogens
This compound and other nitrofurans exhibit activity against certain protozoal and fungal pathogens, where they are also activated by nitroreductase-like enzymes. researchgate.netmdpi.com The evolution of resistance in these eukaryotic microorganisms follows principles similar to those in bacteria but with distinct molecular players. nih.gov
The development of resistance in fungal pathogens, when exposed to antifungal agents, can be a rapid process. nih.gov Resistance mechanisms are varied and can include:
Target Gene Mutations: Mutations in the fungal or protozoal genes encoding the specific nitroreductases responsible for activating this compound are a likely pathway to resistance.
Efflux Pump Overexpression: Fungi and protozoa possess a wide array of efflux pumps. The upregulation or overexpression of pumps capable of expelling nitrofurans can prevent the drug from reaching the necessary intracellular concentration for activation. mdpi.com
Chromosomal Aneuploidy: The gain or loss of entire chromosomes, a condition known as aneuploidy, has been observed as a mechanism of rapid adaptation to antifungal drugs in pathogens like Candida auris. nih.govradboudumc.nl This can lead to changes in the copy number of genes involved in resistance, such as those for drug targets or efflux pumps.
Biofilm Formation: Similar to bacteria, some fungi can form biofilms that provide a physical barrier to drug penetration and create a protected environment where resistant cells can emerge.
The evolutionary pressure exerted by a nitrofuran can select for resistant mutants within a population. nih.gov Experimental evolution studies on fungi show that resistance often arises readily, with mutations frequently appearing in a predictable set of genes and pathways involved in drug transport and metabolism. nih.govmdpi.com
Advanced Research Methodologies and Future Directions in Nihydrazone Studies
Integration of High-Throughput Screening and Combinatorial Chemistry in Nihydrazone Discovery
The synergy between high-throughput screening (HTS) and combinatorial chemistry has significantly accelerated the pace of drug discovery. acs.org This powerful combination allows for the creation and rapid evaluation of extensive libraries of related compounds, a strategy well-suited for the exploration of the this compound chemical scaffold. acs.orgnih.gov
Combinatorial chemistry facilitates the systematic generation of a multitude of this compound analogs. By reacting various aldehydes and hydrazines, researchers can create diverse libraries of hydrazones. nih.govchegg.com For example, different substituted aldehydes can be condensed with a core hydrazine (B178648) structure to produce a wide array of new molecules. nih.gov These compound libraries can then be subjected to HTS to identify molecules with desired biological activities, such as antibacterial or other therapeutic effects. acs.orgnih.gov This approach has been successfully used to identify new inhibitors for various biological targets. nih.gov The use of HTS is crucial for screening large collections of molecules for bioactivity in antibacterial drug discovery. nih.gov This integrated methodology streamlines the identification of lead compounds with enhanced potency and optimized pharmacological properties.
Application of Artificial Intelligence and Machine Learning Algorithms in this compound Drug Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design by enabling the prediction of a compound's properties before synthesis. mdpi.comscrivenerpublishing.com These computational tools are being used to analyze vast datasets, identify potential drug targets, and predict the efficacy and safety of new molecular entities. mdpi.commednexus.org
Development and Refinement of Novel Preclinical Disease Models for this compound Research
The successful translation of a promising compound from the laboratory to clinical use heavily relies on the quality and relevance of preclinical disease models. nih.govcreative-diagnostics.com For an antimicrobial agent like this compound, the development of advanced in vivo and in vitro models is essential to accurately predict its efficacy in humans. nih.govvibiosphen.com
Standardized animal models are crucial for reducing variability across studies and allowing for comparative assessments of different antibacterial drugs. nih.gov The U.S. Food and Drug Administration (FDA) has highlighted the importance of advancing animal models for antibacterial drug development, with a focus on pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov Beyond traditional animal models, there is a growing emphasis on developing more sophisticated systems that better mimic human physiology and disease states. These can include a range of models from mice to nonhuman primates, which provide crucial data on a drug's activity, pharmacokinetics, and potential toxicity before human trials begin. nih.govcreative-diagnostics.comdzif.de The National Institute of Allergy and Infectious Diseases (NIAID) provides resources and preclinical models to support the development of new therapeutics. nih.gov
Exploration of this compound's Chemical Scaffold for Unexplored Biological Activities
While this compound has been historically investigated for its antibacterial properties, its underlying chemical structure, the nitrofuran scaffold, may hold the key to a wider range of biological activities. researchgate.net The nitrofuran ring is a component of many bioactive agents, and derivatives have shown activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. researchgate.net
Modern drug discovery efforts often involve screening existing compounds against a wide array of biological targets to uncover new therapeutic applications, a process known as drug repurposing. The unique chemical properties of the nitrofuran group, which can be activated by bacterial nitroreductases to generate reactive intermediates, might be exploitable for other diseases. researchgate.net These reactive species can interfere with multiple cellular processes, including protein and nucleic acid synthesis. researchgate.netgoogleapis.com A systematic investigation of the this compound scaffold against diverse biological targets could reveal novel antiviral, antifungal, or antiparasitic activities, thus expanding its therapeutic potential beyond its original use.
Interdisciplinary Collaborative Research Initiatives in Nitrofuran Chemistry and Biology
The multifaceted challenges of developing new therapeutic agents necessitate a collaborative and interdisciplinary approach. dntb.gov.ua Advancing the study of this compound and the broader class of nitrofuran compounds requires the combined expertise of medicinal chemists, microbiologists, pharmacologists, computational biologists, and clinicians. dntb.gov.ua
Such interdisciplinary initiatives foster innovation by bringing together diverse skill sets and perspectives. For example, chemists can focus on the synthesis of novel analogs, while microbiologists can assess their efficacy against clinically relevant pathogens. acs.org Computational biologists can employ AI and ML to guide the design process, and pharmacologists can investigate the drug's behavior in preclinical models. scielo.br These collaborative efforts are essential for navigating the complex path from a chemical discovery to a clinically approved drug. who.int
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Nihydrazone and characterizing its purity?
- Methodological Answer : Synthesis of this compound typically involves condensation reactions under controlled conditions, with purification via recrystallization or chromatography. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis. For novel compounds, full spectral data (e.g., IR, MS) must be provided, while known compounds require literature citations for identity verification .
Q. What analytical techniques are most effective for quantifying this compound in biological samples?
- Methodological Answer : Reverse-phase HPLC with UV detection is widely used, as demonstrated in analogous studies for related compounds (e.g., nefazodone hydrochloride). Parameters include a C18 column, mobile phase gradients (e.g., acetonitrile-phosphate buffer), and validation via spike-and-recovery experiments in matrices like plasma or urine. Ensure calibration curves meet linearity (R² > 0.99) and limit of detection (LOD) thresholds .
Q. How should researchers approach literature reviews to identify gaps in this compound research?
- Methodological Answer : Conduct systematic reviews using databases like PubMed and SciFinder, prioritizing primary sources. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps, such as limited long-term carcinogenicity data or mechanistic studies. Cross-reference secondary sources (e.g., IARC reports) cautiously, as they may lack experimental detail .
Q. What are the best practices for documenting experimental protocols in this compound research to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis steps, instrumentation parameters, and statistical methods. Include raw data in appendices and processed data in the main text. Specify reagent purities, equipment models, and software versions. Use protocols from primary literature as templates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
